
5-Bromo-4-phenylfuran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-phenylfuran-2-carbaldehyde is a chemical compound with the molecular formula C11H7BrO2 and a molecular weight of 251.08 g/mol. It is a useful research chemical and is often employed as a building block in various chemical syntheses. The compound is characterized by a furan ring substituted with a bromine atom and a phenyl group, along with an aldehyde functional group.
Métodos De Preparación
The synthesis of 5-Bromo-4-phenylfuran-2-carbaldehyde typically involves the bromination of 4-phenylfuran-2-carbaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
5-Bromo-4-phenylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-4-phenylfuran-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: Used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-phenylfuran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-4-phenylfuran-2-carbaldehyde include:
- 4-Bromo-5-phenylfuran-2-carbaldehyde
- 5-Bromo-2-methoxybenzaldehyde
- 5-(4-Bromo-phenyl)-furan-2-carbonitrile
These compounds share structural similarities but differ in the position of substituents or the nature of functional groups, which can influence their chemical properties and applications.
Propiedades
Fórmula molecular |
C11H7BrO2 |
|---|---|
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
5-bromo-4-phenylfuran-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrO2/c12-11-10(6-9(7-13)14-11)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
DZTPXIMTYIYHFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=C2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)


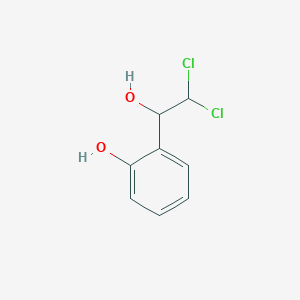
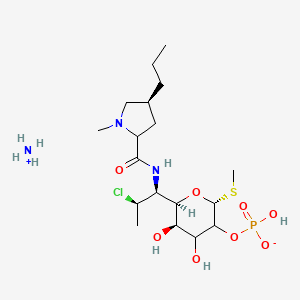
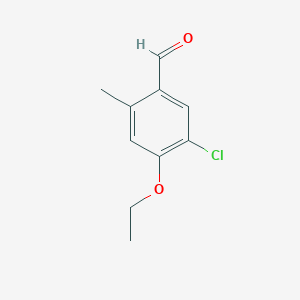

![[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate](/img/structure/B14758899.png)
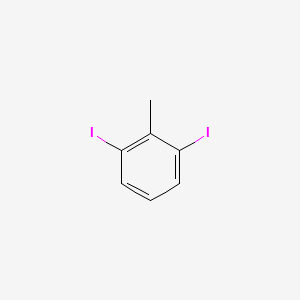
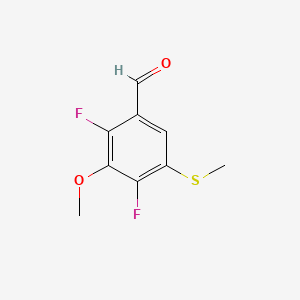

![[(1E)-2-Nitrobut-1-en-1-yl]benzene](/img/structure/B14758906.png)

![tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[dichloro(phosphonato)methyl]phosphinate](/img/structure/B14758919.png)
